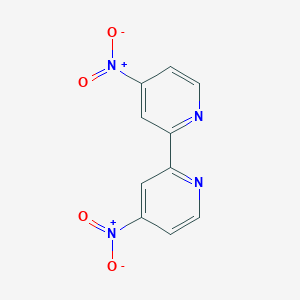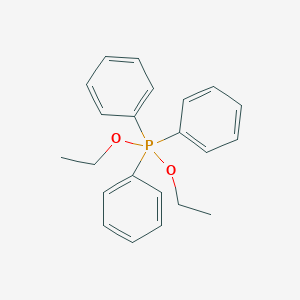
5-Chlor-3-methyl-1H-pyrazol
Übersicht
Beschreibung
5-chloro-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C4H5ClN2 and its molecular weight is 116.55 g/mol. The purity is usually 95%.
The exact mass of the compound 5-chloro-3-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-chloro-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Pyrazole, einschließlich 5-Chlor-3-methyl-1H-pyrazol, haben eine breite Palette von Anwendungen in der medizinischen Chemie . Es wurde festgestellt, dass sie verschiedene biologische Aktivitäten aufweisen, wie z. B. Antituberkulose-, antimikrobielle-, antifungale-, entzündungshemmende-, krebshemmende und antidiabetische Eigenschaften .
Arzneimittelforschung
Im Bereich der Arzneimittelforschung wird this compound häufig als Gerüst bei der Synthese von bioaktiven Chemikalien verwendet . Seine Derivate haben faszinierende Eigenschaften gezeigt, was zu einem erheblichen Anstieg des Interesses an der Pyrazolchemie geführt hat .
Agrochemie
Pyrazole werden auch in der Agrochemie eingesetzt . Obwohl in den Quellen keine spezifischen Anwendungen von this compound in diesem Bereich erwähnt werden, ist es vernünftig anzunehmen, dass es bei der Entwicklung neuer Pestizide oder Herbizide eingesetzt werden könnte, angesichts der breiten Anwendung von Pyrazolen.
Koordinationschemie
In der Koordinationschemie werden Pyrazole häufig als Liganden verwendet, da sie die Fähigkeit haben, Elektronen über die Stickstoffatome zu spenden . This compound könnte auf diese Weise verwendet werden.
Organometallchemie
Pyrazole, einschließlich this compound, werden auch in der Organometallchemie eingesetzt . Sie können Komplexe mit Metallen bilden, die in verschiedenen chemischen Reaktionen eingesetzt werden können.
Synthese von Antiepileptika-Derivaten
This compound nimmt an der Synthese von 2- ((5-Phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylen)hydrazinecarbothiomide-Derivaten teil, die potenzielle Antiepileptika-Eigenschaften haben .
D-Aminosäure-Oxidase-Inhibition
3-Methylpyrazol-5-carbonsäure, ein Derivat von this compound, ist ein potenter und selektiver D-Aminosäure-Oxidase (DAO)-Inhibitor, der DAO-Zellen vor oxidativem Stress schützt, der durch D-Serin induziert wird .
Schmerzmanagement
3-Methylpyrazol-5-carbonsäure verhindert speziell Formalin-induzierte tonische Schmerzen
Safety and Hazards
When handling “5-chloro-3-methyl-1H-pyrazole”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
The primary target of 5-chloro-3-methyl-1H-pyrazole is the Tobacco Mosaic Virus (TMV) PC protein . This protein plays a crucial role in the life cycle of the TMV, making it a key target for antiviral compounds .
Mode of Action
The compound’s pyrazole amide moiety is tightly embedded in the binding sites of the TMV PC protein, which likely disrupts the protein’s function .
Biochemical Pathways
The biochemical pathways affected by 5-chloro-3-methyl-1H-pyrazole are primarily related to the life cycle of the TMV . By inhibiting the TMV PC protein, the compound disrupts the virus’s ability to replicate and spread, thereby reducing the severity of the infection .
Result of Action
The primary result of 5-chloro-3-methyl-1H-pyrazole’s action is the inhibition of the TMV . This leads to a reduction in the severity of the infection and can help to control the spread of the virus .
Action Environment
The action of 5-chloro-3-methyl-1H-pyrazole can be influenced by various environmental factors. For instance, in the context of corrosion protection for mild steel in hydrochloric acid, the compound’s protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .
Eigenschaften
IUPAC Name |
3-chloro-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKMIFHEPZRLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871251 | |
| Record name | 3-Chloro-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90586-92-8, 15953-45-4 | |
| Record name | 1H-Pyrazole, 3-chloro-5-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-methylpyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KAQ9PG8NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with cyclohexylamine?
A1: The reaction outcome depends on the substituent at the 1-position of the pyrazole ring [, ].
- When the substituent is phenyl, the reaction with cyclohexylamine yields (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This product arises from a condensation reaction followed by hydrolysis [].
Q2: How do the products from the reaction of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine differ in their crystal structures?
A2: The two products exhibit distinct crystal packing arrangements due to different intermolecular interactions []:
- (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one molecules form centrosymmetric dimers through a network of hydrogen bonds. Each dimer is characterized by one R2(2)(4) ring and two inversion-related S(6) rings [].
- 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde molecules utilize C–H⋯O hydrogen bonds to assemble into sheet-like structures. An intramolecular N–H⋯N hydrogen bond is also observed within these molecules [].
Q3: Can ionic liquids be used in the synthesis of molecules containing the 5-chloro-3-methyl-1H-pyrazole moiety?
A3: Yes, ionic liquids have been successfully employed in the synthesis of compounds incorporating the 5-chloro-3-methyl-1H-pyrazole unit. For instance, a study demonstrated the efficient synthesis of 3-chloro-1-(7- nitrobenzothiazole-2-yl)- 4-(5’-chloro -3’ -methyl-1H - pyrazole)azetidin-2-one using an ionic liquid []. This highlights the potential of ionic liquids as alternative solvents or catalysts in synthesizing complex molecules containing this particular pyrazole derivative.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)










